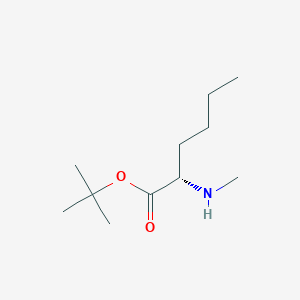

N-methylnorleucine tert-butyl ester

Description

Properties

Molecular Formula |

C11H23NO2 |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(methylamino)hexanoate |

InChI |

InChI=1S/C11H23NO2/c1-6-7-8-9(12-5)10(13)14-11(2,3)4/h9,12H,6-8H2,1-5H3/t9-/m0/s1 |

InChI Key |

VWXZNQKAETVZCS-VIFPVBQESA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)OC(C)(C)C)NC |

Canonical SMILES |

CCCCC(C(=O)OC(C)(C)C)NC |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for N Methylnorleucine Tert Butyl Ester

Strategies for N-Methylation of Amino Acids

Introducing a methyl group onto the nitrogen atom of an amino acid is a fundamental step in the synthesis of N-methylated amino acids. This can be accomplished through several chemical strategies, including reductive amination and direct alkylation. The choice of method often depends on the specific amino acid, the desired level of methylation (mono- or di-methylation), and the need to preserve stereochemical integrity. monash.edunih.gov

Reductive Amination Approaches

Reductive amination is a versatile method for N-methylation that involves the reaction of an amine with a carbonyl compound, typically an aldehyde or ketone, to form an intermediate imine or Schiff base, which is then reduced to the corresponding amine. monash.eduacs.org For N-methylation, formaldehyde (B43269) is the common carbonyl source.

This two-step, one-pot process is advantageous because it often proceeds under mild conditions and can be highly selective for mono-N-methylation, avoiding the over-methylation that can be a challenge with other methods. monash.edu Various reducing agents can be employed, including borohydrides like sodium cyanoborohydride and transition metal-catalyzed hydrogenation. monash.eduacs.org The Leuckart reaction, which uses formic acid as both the reducing agent and a source of the methyl group, is another variant of reductive amination. acs.org While effective, chemical synthesis of N-methylated amino acids through these routes can sometimes be limited by the use of toxic reagents and the potential for incomplete enantiopurity or over-methylation. nih.gov

Alkylation Methods (e.g., utilizing methylating agents, NaH, dimethyl sulfate)

Direct alkylation of the amino group is a widely used approach for N-methylation. This method typically involves treating an N-protected amino acid with a methylating agent in the presence of a base. A common and broadly applied method, developed by Benoiton and colleagues, utilizes sodium hydride (NaH) as the base and methyl iodide (MeI) as the methylating agent. monash.educdnsciencepub.com This reaction is often carried out in a solvent mixture like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) at elevated temperatures. cdnsciencepub.com

This method has been successfully used to synthesize a wide range of N-methylamino acids. monash.edu However, it often requires a significant excess of the methylating agent and can lead to the formation of the N-methyl methyl ester as a side product, which may necessitate a subsequent saponification step. cdnsciencepub.com The use of potent and toxic reagents like methyl iodide and pyrophoric sodium hydride also demands careful handling and dry reaction conditions. chemicalforums.com Concerns about racemization at the stereocenter can also be a factor, depending on the specific starting material and reaction conditions. chemicalforums.com

| Reagent System | Key Features | Potential Issues |

| Sodium Hydride / Methyl Iodide | Widely applicable for N-methylation of N-acyl and N-carbamoyl amino acids. monash.educdnsciencepub.com | Requires excess methyl iodide; can lead to esterification; potential for racemization. cdnsciencepub.comchemicalforums.com |

| Silver Oxide / Methyl Iodide | An alternative to NaH, used for N-methylation of protected amino acids. monash.edu | May require specific protecting groups. |

| Dimethyl Sulfate (B86663) | Another common methylating agent. | Toxicity concerns. |

Alternative N-Alkylation Protocols and Regioselectivity

Beyond the more common methods, several alternative protocols for N-alkylation have been developed to address challenges such as regioselectivity and the use of harsh reagents. One approach involves the use of sulfonamide protecting groups, which increase the acidity of the N-H bond, facilitating deprotonation and subsequent alkylation under milder basic conditions. monash.edu However, the removal of some sulfonamide groups, like the tosyl group, can require harsh conditions that may not be compatible with sensitive amino acid residues. acs.org

Another strategy is the direct N-alkylation of unprotected amino acids using alcohols as the alkylating agents, which is considered a more environmentally friendly approach as water is the only byproduct. nih.gov This method often requires a catalyst, such as a ruthenium complex, and can achieve high selectivity for mono- or di-N-alkylation while preserving the optical purity of the amino acid. nih.govnih.gov The choice of catalyst and reaction conditions can be crucial for achieving the desired outcome and avoiding side reactions like transesterification. nih.gov

Formation of tert-Butyl Esters from Carboxylic Acids and Amino Acids

The tert-butyl ester is a valuable protecting group for the carboxylic acid functionality of amino acids due to its stability under various conditions and its facile removal under acidic conditions. thieme-connect.comyoutube.com Several methods exist for the formation of tert-butyl esters from carboxylic acids and amino acids.

Direct Esterification with tert-Butyl Alcohol

Direct esterification of a carboxylic acid with tert-butyl alcohol is a common method for forming tert-butyl esters. thieme-connect.comresearchgate.net This reaction is typically acid-catalyzed, often using a strong acid like sulfuric acid. youtube.com However, for amino acids, which may have limited solubility in organic solvents, this method can be challenging. thieme-connect.com To overcome this, modifications have been developed, such as using tert-butyl acetate (B1210297) as both the solvent and the tert-butyl source in the presence of an acid catalyst like perchloric acid or bis(trifluoromethanesulfonyl)imide. thieme-connect.comorganic-chemistry.org Another approach involves the use of boron trifluoride diethyl etherate and anhydrous magnesium sulfate with tert-butanol (B103910). researchgate.net

| Method | Reagents | Key Features |

| Acid-catalyzed esterification | Carboxylic acid, tert-butyl alcohol, catalytic H₂SO₄ | Direct method, but can be problematic for amino acids due to solubility. thieme-connect.comyoutube.com |

| tert-Butyl acetate method | Amino acid, tert-butyl acetate, acid catalyst (e.g., HClO₄, Tf₂NH) | Allows for direct esterification of free amino acids. thieme-connect.comorganic-chemistry.org |

| BF₃·OEt₂ method | Protected amino acid, tert-butanol, MgSO₄, BF₃·OEt₂ | Tolerates a variety of amino acid side chains. researchgate.net |

Use of Di-tert-butyl Dicarbonate (B1257347) [(Boc)₂O] as tert-Butyl Source

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O), is a versatile reagent widely used for the N-protection of amines with the tert-butoxycarbonyl (Boc) group. wikipedia.orgchemicalbook.com While its primary use is for amine protection, (Boc)₂O can also serve as a source for the tert-butoxycarbonyl group in the formation of tert-butyl esters, particularly from highly nucleophilic carboxylates. chemicalbook.com Carbanions generated from certain substrates can be effectively trapped with di-tert-butyl dicarbonate to yield the corresponding tert-butyl carboxylates in high yields. chemicalbook.com This highlights the utility of (Boc)₂O as a carboxylating reagent under specific basic conditions. chemicalbook.com It is also used in conjunction with a catalyst like 4-(dimethylamino)pyridine (DMAP). chemicalbook.com

Catalytic Approaches to tert-Butyl Esterification

The introduction of the tert-butyl ester group is a critical step in the synthesis of N-methylnorleucine tert-butyl ester. This protecting group is valued in peptide synthesis because it can be removed under acidic conditions, avoiding side reactions associated with alkaline hydrolysis. researchgate.net Catalytic methods offer efficient and mild conditions for this transformation.

One effective approach involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst. In this method, the free amino acid can be directly converted to its tert-butyl ester in tert-butyl acetate. This process is generally quick and provides good yields. nih.gov For N-methylnorleucine, the N-methyl group can be introduced prior to or after esterification. If N-methylnorleucine is used as the starting material, the catalytic esterification would proceed as follows:

| Catalyst | Solvent | Temperature | Yield | Reference |

| Tf₂NH | tert-Butyl acetate | Room Temp | High | nih.govorganic-chemistry.org |

| SnCl₂ | Dichloromethane (B109758) | Room Temp | High | organic-chemistry.org |

This table represents typical conditions for the catalytic tert-butyl esterification of amino acids and can be extrapolated for N-methylnorleucine.

Another catalytic system employs tin(II) chloride (SnCl₂) with α,α-dichlorodiphenylmethane, which generates an acid chloride in situ that subsequently reacts with tert-butanol. organic-chemistry.org While effective, this method involves multiple reagents. The direct esterification catalyzed by Tf₂NH is often preferred for its operational simplicity. nih.gov

Integrated Synthetic Protocols for this compound

A convergent synthesis strategy for this compound can offer greater efficiency by preparing key fragments separately before combining them. A plausible convergent approach would involve the synthesis of an N-methylated amino acid precursor and a separate process to introduce the butyl side chain and the tert-butyl ester.

A hypothetical convergent synthesis could begin with a simpler N-methylated amino acid, which is then elaborated. For instance, N-methylglycine tert-butyl ester could be alkylated with a butyl halide. However, a more common and controlled approach is a linear sequence, as described in the following section.

A sequential strategy is a more common and controlled route for the synthesis of this compound. This typically begins with the commercially available norleucine. The sequence of protection, N-methylation, and esterification is crucial for a successful synthesis.

A common strategy involves the following steps:

N-protection: The amino group of norleucine is first protected, often with a tert-butoxycarbonyl (Boc) group.

N-methylation: The Boc-protected norleucine is then N-methylated. A standard method uses sodium hydride (NaH) to deprotonate the amide nitrogen, followed by reaction with methyl iodide (CH₃I). researchgate.net

Esterification: The resulting N-Boc-N-methylnorleucine is then esterified to form the tert-butyl ester. This can be achieved using methods described in section 2.2.3.

Deprotection (optional): If the final product desired is the free amine, the Boc group can be removed using an acid like trifluoroacetic acid (TFA).

| Step | Reagents | Solvent | Typical Yield | Reference |

| N-protection (Boc) | (Boc)₂O, Base | Dioxane/Water | >95% | General Knowledge |

| N-methylation | NaH, CH₃I | THF | 85-92% | researchgate.net |

| Esterification | Tf₂NH, t-BuOAc | t-BuOAc | High | nih.govorganic-chemistry.org |

| Boc Deprotection | TFA | Dichloromethane | >95% | General Knowledge |

This table outlines a common sequential synthesis for N-methylated amino acid tert-butyl esters.

Stereoselective Synthesis of Enantiopure this compound

Controlling the stereochemistry at the α-carbon is essential for the application of this compound in biologically active peptides. Stereoselective synthesis can be achieved through chiral auxiliary-mediated methods or enzymatic resolution.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of N-methylnorleucine, a chiral auxiliary can be used to control the alkylation step that forms the C-C bond of the norleucine side chain.

One of the most well-established classes of chiral auxiliaries is the Evans oxazolidinones. wikipedia.orgresearchgate.net The synthesis would involve acylating the chiral oxazolidinone with a suitable carboxylic acid derivative, followed by stereoselective enolate formation and alkylation with a butyl halide. Subsequent N-methylation and cleavage of the auxiliary would yield the desired enantiomer of N-methylnorleucine, which can then be esterified.

Another powerful class of chiral auxiliaries are the enantiopure tert-butanesulfinamides. researchgate.net Condensation of tert-butanesulfinamide with an appropriate aldehyde or ketone forms a chiral N-tert-butanesulfinyl imine. Nucleophilic addition to this imine proceeds with high diastereoselectivity, allowing for the construction of the chiral amine center.

| Chiral Auxiliary | Key Reaction | Diastereomeric Excess (de) | Reference |

| Evans Oxazolidinone | Asymmetric Alkylation | >90% | wikipedia.orgresearchgate.net |

| tert-Butanesulfinamide | Nucleophilic Addition to Imine | High | researchgate.net |

| Pseudoephedrine | Asymmetric Alkylation | High | nih.gov |

This table summarizes the effectiveness of common chiral auxiliaries in asymmetric synthesis.

Enzymatic resolution provides a green and highly selective alternative for obtaining enantiopure amino acids. This method relies on the ability of enzymes, such as lipases or acylases, to selectively catalyze a reaction on one enantiomer of a racemic mixture. nih.govacs.org

For this compound, a kinetic resolution could be performed on a racemic mixture of an N-acyl-N-methylnorleucine derivative. An acylase could selectively hydrolyze the N-acyl group from one enantiomer, allowing for the separation of the acylated and unacylated forms. acs.org

Alternatively, a dynamic kinetic resolution (DKR) can be employed to theoretically convert 100% of the racemic starting material into the desired enantiomer. nih.govresearchgate.net This process combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. For example, an N-acyl-N-methylnorleucine could be resolved by an enantioselective amidase in the presence of a racemase. nih.govresearchgate.net While highly efficient, the development of a specific enzyme and racemization catalyst for N-methylnorleucine would be required.

| Enzyme Class | Reaction Type | Potential Outcome | Reference |

| Acylase | Kinetic Resolution of N-acyl derivative | Separation of enantiomers | acs.org |

| Lipase | Kinetic Resolution via esterification/hydrolysis | Separation of enantiomers | researchgate.net |

| Amidase/Racemase | Dynamic Kinetic Resolution | High yield of a single enantiomer | nih.govresearchgate.net |

This table illustrates potential biocatalytic approaches for the synthesis of enantiopure N-methylnorleucine derivatives.

Diastereoselective Synthesis Techniques

Achieving stereochemical control is a critical challenge in the synthesis of N-methylated amino acids like this compound. The introduction of the N-methyl group can influence the peptide backbone conformation and biological activity. nih.gov While specific diastereoselective methods for this compound are not extensively documented, established strategies for asymmetric synthesis of amino acids can be applied.

One of the most effective approaches for controlling stereochemistry during N-alkylation involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

A common and highly successful class of chiral auxiliaries are the Evans oxazolidinones . williams.edu In a potential synthetic route, L-norleucine could be first acylated with a chiral oxazolidinone. The resulting N-acyl oxazolidinone can then undergo diastereoselective methylation on the nitrogen atom. Subsequent cleavage of the auxiliary would yield N-methylnorleucine with high diastereomeric purity.

Another powerful method employs chiral auxiliaries like (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). These auxiliaries can be used to form chiral hydrazones with an α-keto ester derived from norleucine, followed by diastereoselective reduction and methylation steps.

Phase-transfer catalysis using chiral catalysts is another promising technique. For instance, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) have been used for the asymmetric synthesis of various α-amino acids, achieving high enantioselectivity. nih.gov This methodology could potentially be adapted for the N-methylation of norleucine derivatives. The selection of the appropriate chiral auxiliary or catalyst is crucial and often requires empirical optimization to achieve the desired diastereoselectivity for the specific substrate.

Table 1: Overview of Potential Diastereoselective Synthesis Strategies

| Method | General Principle | Potential Application to N-Methylnorleucine | Key Considerations |

|---|---|---|---|

| Chiral Auxiliaries (e.g., Evans Oxazolidinones) | Temporary incorporation of a chiral molecule to direct methylation. wikipedia.orgwilliams.edu | Acylation of L-norleucine with the auxiliary, followed by N-methylation and auxiliary removal. | High diastereoselectivity is often achievable, but requires additional steps for attachment and removal of the auxiliary. |

| SAMP/RAMP Hydrazones | Formation of a chiral hydrazone to guide stereoselective reactions. | Conversion of a norleucine-derived α-keto ester to a chiral hydrazone, followed by methylation. | Well-established for α-alkylation, may require adaptation for N-methylation. |

| Chiral Phase-Transfer Catalysis | Use of a chiral catalyst to create a chiral environment for the reaction. researchgate.net | N-methylation of a suitable norleucine Schiff base derivative in the presence of a chiral catalyst. nih.gov | Offers a more atom-economical approach by using a substoichiometric amount of the chiral source. |

Optimization of Reaction Conditions and Process Development

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters for both the N-methylation and the esterification steps. Key factors include the choice of solvent, catalyst, and reagents, as well as the adoption of sustainable practices.

The selection of an appropriate solvent system is critical for both the N-methylation and tert-butylation steps, as it can significantly influence reaction rates, yields, and the solubility of reactants and intermediates.

For the tert-butylation of the carboxylic acid, traditional methods often face challenges due to the poor solubility of free amino acids in common organic solvents. thieme-connect.comthieme.de A significant advancement involves the use of tert-butyl acetate as both the solvent and the tert-butylating reagent. This approach, particularly when paired with a suitable catalyst, can enhance the solubility of the amino acid salt and drive the reaction forward. thieme-connect.comorganic-chemistry.org Other solvents like dioxane and dichloromethane have also been employed in esterification reactions. tandfonline.com

In the N-methylation step, a mixture of polar aprotic solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) is often used, especially in methods involving reagents like methyl iodide with a strong base. monash.edu The choice of solvent can also be guided by green chemistry principles. Solvents such as 2-methyltetrahydrofuran (2-MeTHF) , cyclopentyl methyl ether (CPME) , and dimethyl carbonate (DMC) are considered more environmentally benign alternatives to traditional solvents like DMF and chlorinated hydrocarbons. nih.govmdpi.com Studies on solid-phase peptide synthesis have explored various green solvent systems, including mixtures like anisole/N-octylpyrrolidone (NOP), which have shown promise in solubilizing amino acid derivatives and reagents. tandfonline.com The compatibility of the chosen solvent with the reagents and its ability to facilitate the desired reaction while minimizing side reactions are paramount.

Table 2: Solvent Systems for the Synthesis of this compound

| Reaction Step | Solvent System | Rationale and Effects | Reference |

|---|---|---|---|

| Esterification (tert-Butylation) | tert-Butyl acetate | Acts as both solvent and reagent, enhances solubility of amino acid salts. | thieme-connect.comorganic-chemistry.org |

| Dioxane / Dichloromethane | Conventional solvents for esterification. | tandfonline.com | |

| N-Methylation | Tetrahydrofuran (THF) / N,N-Dimethylformamide (DMF) | Common polar aprotic solvent mixture for alkylations. | monash.edu |

| Green Alternatives (Both Steps) | 2-Methyltetrahydrofuran (2-MeTHF) | A bio-based solvent with favorable environmental and safety profiles. | nih.govmdpi.com |

| Dimethyl Carbonate (DMC) | Can serve as a green solvent and a methylating reagent. | nih.govrsc.org | |

| Anisole / N-octylpyrrolidone (NOP) | A green solvent mixture demonstrating good solubilizing properties. | tandfonline.com |

The choice of catalysts and reagents is fundamental to the efficiency and selectivity of the synthesis of this compound.

For the esterification to form the tert-butyl ester, traditional methods often rely on strong mineral acids like sulfuric acid or perchloric acid, which can be hazardous and lead to side reactions. thieme-connect.com A significant improvement is the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst. organic-chemistry.org This organocatalyst has been shown to be highly effective for the direct tert-butylation of free amino acids in tert-butyl acetate, proceeding quickly and in high yields under mild conditions. thieme-connect.comthieme.deorganic-chemistry.org Another mild and efficient reagent system for esterification is trimethylchlorosilane (TMSCl) in methanol (B129727) , which is suitable for producing methyl esters and could potentially be adapted for tert-butyl esters with the appropriate alcohol. mdpi.com

For the N-methylation step, a variety of catalytic systems have been developed. Transition-metal catalysts, particularly those based on ruthenium and iridium , have been shown to be effective for the N-methylation of amines using methanol as the methyl source. acs.org These reactions often proceed via a "borrowing hydrogen" mechanism, which is highly atom-economical. For instance, a (DPEPhos)RuCl₂PPh₃ complex has demonstrated good catalytic performance under weakly basic conditions. acs.org An alternative to traditional alkylating agents like methyl iodide, which are toxic, is the use of dimethyl carbonate (DMC) . DMC, when used with an acid catalyst, can efficiently N-methylate amino acids. rsc.org Another green approach involves the catalytic N-methylation of amines using carbon dioxide and hydrogen, although this may require more specialized equipment. oup.com

Table 3: Comparison of Catalyst and Reagent Systems

| Reaction | Catalyst/Reagent System | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Esterification | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | High efficiency, mild conditions, fast reaction times. | Higher cost compared to traditional acids. | thieme-connect.comthieme.deorganic-chemistry.org |

| Sulfuric Acid / Perchloric Acid | Inexpensive and readily available. | Hazardous, harsh conditions, potential for side reactions. | thieme-connect.com | |

| Trimethylchlorosilane (TMSCl) / Alcohol | Mild conditions, good yields. | Primarily demonstrated for methyl esters. | mdpi.com | |

| N-Methylation | Ruthenium/Iridium Catalysts + Methanol | High atom economy (water as byproduct), uses a sustainable C1 source. | May require specific ligands and inert atmosphere. | acs.org |

| Dimethyl Carbonate (DMC) + Acid | Green reagent, high yields, no racemization. | Requires acidic conditions. | rsc.org | |

| Methyl Iodide + Base | Well-established method. | Toxic reagent, potential for over-methylation. | monash.edu |

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance safety. The synthesis of this compound can be made more sustainable through the careful selection of reagents and solvents.

A key aspect of a greener synthesis is the use of less hazardous and more sustainable reagents. Dimethyl carbonate (DMC) stands out as an excellent green alternative to traditional methylating agents like methyl iodide and dimethyl sulfate. rsc.org DMC is non-toxic, biodegradable, and can be produced from renewable resources. Its use in N-methylation, often with just the assistance of an acid, represents a significant step towards a more eco-friendly process. thieme-connect.comrsc.org

Similarly, using methanol as the methylating agent in transition-metal-catalyzed reactions is highly aligned with green chemistry principles. This approach offers high atom economy, as the only byproduct is water, thereby reducing waste generation. acs.org

The choice of solvents is another critical factor. As discussed previously, replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as 2-MeTHF, CPME, or even solvent-free conditions where possible, can drastically reduce the environmental footprint of the synthesis. nih.govmdpi.com Reactive extrusion and microwave-assisted synthesis are innovative techniques that can reduce or eliminate the need for solvents, decrease reaction times, and lower energy consumption. nih.gov

By integrating these green chemistry principles—utilizing safer reagents like DMC and methanol, employing environmentally benign solvents, and adopting energy-efficient reaction technologies—the synthesis of this compound can be performed in a more sustainable and responsible manner.

Application As a Chiral Building Block in Advanced Organic Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble resin support. peptide.com The use of N-methylnorleucine tert-butyl ester in this context is governed by the specific protection strategy employed.

The success of SPPS relies on an orthogonal protection scheme, where the N-terminal (Nα) protecting group can be removed selectively without cleaving the side-chain or C-terminal protecting groups. peptide.com The two dominant strategies are based on the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups.

Fmoc Strategy : In this approach, the Nα-Fmoc group is removed with a base, typically piperidine. Side-chain protecting groups are acid-labile, most commonly tert-butyl (tBu) ethers, esters, and carbamates. peptide.comdelivertherapeutics.com this compound is highly compatible with this strategy when used as the C-terminal residue anchored to the resin. The tert-butyl ester group is stable to the basic conditions used for Fmoc removal and is cleaved at the final step with strong acid (e.g., trifluoroacetic acid, TFA), concurrently with the side-chain protecting groups. peptide.com

Boc Strategy : This method uses the acid-labile Boc group for Nα-protection, which is removed by treatment with TFA in each cycle. nih.gov Side-chain protecting groups must be stable to TFA and are typically cleaved with a stronger acid, such as hydrogen fluoride (B91410) (HF), at the end of the synthesis. nih.govnih.gov Using this compound directly as the C-terminal residue is generally incompatible with the Boc strategy because the tert-butyl ester would be cleaved by the TFA used for Nα-deprotection in every cycle. peptide.com However, tert-butyl groups are standard for side-chain protection in Boc-SPPS. peptide.com

Table 1: Compatibility of this compound in SPPS

| Synthesis Strategy | Nα-Protecting Group | Deprotection Condition | C-Terminal tert-butyl ester Compatibility | Rationale |

| Fmoc-SPPS | Fmoc (Base-labile) | Piperidine | Compatible | The tert-butyl ester is stable to the basic conditions used for Fmoc removal. peptide.com |

| Boc-SPPS | Boc (Acid-labile) | TFA | Incompatible | The tert-butyl ester would be cleaved prematurely by the TFA used in each deprotection cycle. peptide.comnih.gov |

The incorporation of N-methylated amino acids presents a significant challenge due to steric hindrance. The N-methyl group impedes the approach of the incoming activated amino acid, leading to slower and less efficient coupling reactions compared to their non-methylated counterparts. researchgate.net This often necessitates the use of more potent coupling reagents like HATU or PyBOP and may require longer reaction times or double coupling cycles to drive the reaction to completion. sigmaaldrich.com

A major advantage of using N-methylated amino acids is their resistance to racemization during activation and coupling. The primary mechanism for racemization in peptide synthesis involves the formation of a 5(4H)-oxazolone intermediate, which requires an acidic proton on the amide nitrogen. Since N-methylated residues lack this proton, this pathway is blocked, effectively suppressing racemization at the C-terminal residue during segment activation. While racemization of amino acid esters can occur under certain basic conditions, the inherent structure of N-methylated amino acids provides significant protection during standard peptide coupling. nih.gov

The primary difficulty in using N-methylated residues like N-methylnorleucine in SPPS is overcoming their reduced reactivity. researchgate.net

Challenges:

Steric Hindrance: The N-methyl group creates a sterically crowded environment at the N-terminus of the peptide chain, slowing down the subsequent coupling step. researchgate.net

Aggregation: While N-methylation disrupts the inter-chain hydrogen bonds that cause aggregation in many peptide sequences, some difficult sequences containing N-methylated residues can still present challenges in handling and synthesis. sigmaaldrich.com

Solutions:

High-Potency Coupling Reagents: The use of uranium-based (HATU, HCTU) or phosphonium-based (PyBOP) reagents is standard practice to overcome the steric barrier. sigmaaldrich.com

Extended Reaction Times and Double Coupling: Allowing the reaction to proceed for a longer duration or performing the coupling step twice ensures a higher yield. sigmaaldrich.com

Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate sluggish coupling reactions, improving efficiency.

Optimized Solvent Systems: In some cases, the choice of solvent can influence coupling efficiency, with halogenated solvents like dichloromethane (B109758) (DCM) sometimes offering benefits. researchgate.net

Integration into Solution-Phase Peptide Synthesis

Solution-phase synthesis, while often more labor-intensive than SPPS, remains crucial for large-scale synthesis and for segment condensation strategies.

In segment condensation, pre-synthesized peptide fragments are coupled together. A peptide fragment with this compound at its C-terminus is an excellent component for such strategies. The tert-butyl ester provides robust protection for the C-terminal carboxyl group during the synthesis and purification of the fragment. nih.gov Crucially, the risk of racemization at the C-terminal N-methylnorleucine residue during the activation step for coupling is minimal due to the absence of the amide proton, a significant advantage over non-methylated residues.

The utility of the tert-butyl ester lies in the ability to remove it under specific conditions, ideally without affecting other protecting groups. The tert-butyl ester is classically removed with strong acids like TFA or hydrogen chloride. lookchem.com This allows for selective deprotection in the presence of groups that are cleaved by different mechanisms, such as base-labile (Fmoc) or hydrogenolysis-labile (Benzyl) groups.

However, this classical method lacks selectivity against other acid-labile groups like Boc and tert-butyl ethers, which are cleaved under similar conditions. researchgate.net Research has focused on developing milder and more selective methods for tert-butyl ester cleavage, which is vital for the synthesis of complex molecules with multiple acid-sensitive functionalities. lookchem.com

Table 2: Selected Methods for tert-Butyl Ester Deprotection

| Reagent/Condition | Selectivity | Advantages | Disadvantages | Reference |

| Trifluoroacetic Acid (TFA) | Low | Fast and effective. | Cleaves other acid-labile groups (Boc, tBu ethers). lookchem.com | lookchem.com |

| Silica Gel (refluxing toluene) | Good | Mild conditions, selective over t-butyl ethers. | High temperatures, may not be suitable for sensitive substrates. | lookchem.com |

| Ytterbium Triflate (Yb(OTf)₃) | High | Catalytic, mild (45-50°C), selective over benzyl (B1604629), allyl, and methyl esters. | May be inactivated by free amines. niscpr.res.in | niscpr.res.in |

| Zinc Bromide (ZnBr₂) | Moderate | Can cleave t-butyl esters. | Also cleaves N-Boc groups, limiting its orthogonality. researchgate.net | researchgate.net |

Construction of Peptidomimetics and Constrained Peptide Analogues

The incorporation of this compound into peptide chains is a key strategy for creating peptidomimetics and constrained peptide analogues. These modified peptides often exhibit enhanced therapeutic properties compared to their natural counterparts.

Influence on Peptide Conformation and Bioactivity Modulation

The N-methyl group on the backbone of N-methylnorleucine introduces a significant conformational constraint. This methylation prevents the formation of a hydrogen bond that would typically involve the amide proton, thereby altering the local and global conformation of the peptide. This can lead to a more rigid structure, which is often desirable for improving receptor binding affinity and selectivity. nih.gov The presence of the N-methyl group can also increase the peptide's resistance to enzymatic degradation by proteases. nih.gov

The tert-butyl ester group, being bulky, provides steric hindrance that can further influence the peptide's conformation and protect the C-terminus from enzymatic cleavage. The strategic placement of N-methylnorleucine within a peptide sequence allows for the modulation of its three-dimensional structure, which in turn can fine-tune its biological activity. nih.gov For instance, N-methylation has been shown to enhance the therapeutic efficacy of certain peptides. researchgate.net

A comparative study of cyclic pentapeptides containing either N-methylnorleucine or proline revealed that the N-methylnorleucine-containing peptide exhibited a higher number of cis/trans isomers and enhanced flexibility due to the possibility of rotation around the φ-(NMe)Nle bond. nih.gov This flexibility, combined with the conformational constraints imposed by N-methylation, allows for a nuanced control over the peptide's shape and its interaction with biological targets. nih.gov

| Feature | Influence on Peptide Properties |

| N-methylation | Restricts backbone conformation, can increase proteolytic stability and receptor selectivity. |

| tert-Butyl Ester | Provides steric bulk, influences local conformation, and offers C-terminal protection. |

| Side Chain | The linear alkyl side chain of norleucine can participate in hydrophobic interactions. |

Design of Cyclic and Macrocyclic Peptide Architectures

This compound is a valuable component in the synthesis of cyclic and macrocyclic peptides. nih.gov Cyclization is a common strategy to improve the metabolic stability, receptor affinity, and bioavailability of peptides. nih.govnih.gov The conformational preferences induced by N-methylnorleucine can facilitate the desired ring closure during synthesis. nih.gov

The synthesis of these complex architectures often involves solid-phase peptide synthesis (SPPS) to assemble the linear precursor, followed by a solution-phase macrolactamization step. mdpi.comnih.gov The tert-butyl ester of N-methylnorleucine is compatible with many standard peptide coupling and cyclization reagents. mdpi.comnih.gov The presence of N-methylation can influence the selectivity of on-resin N-methylation reactions in the synthesis of cyclic peptides, with the scaffold's geometry being a key determinant of which nitrogen atoms are methylated. nih.gov

Incorporation into Scaffolds for Structure-Activity Relationship Studies

The systematic incorporation of this compound into peptide scaffolds is a powerful tool for conducting structure-activity relationship (SAR) studies. nih.govresearchgate.net By replacing natural amino acids with this unnatural counterpart at various positions within a peptide sequence, researchers can probe the importance of N-methylation and the norleucine side chain for biological activity.

These studies provide valuable insights into the key interactions between a peptide and its receptor. The conformational rigidity imparted by the N-methyl group can help to lock the peptide into a specific bioactive conformation, leading to a clearer understanding of the structural requirements for binding and signaling. The tert-butyl group is a common motif in medicinal chemistry, and its inclusion can impact physicochemical properties. nih.gov

| Modification | Position in Peptide | Observed Effect on Activity |

| N-methylation | Varies | Can increase or decrease bioactivity depending on the specific interactions at that position. |

| Side Chain Alteration | Varies | Allows for probing hydrophobic and steric interactions within the binding pocket. |

Synthesis of Unnatural Amino Acid Derivatives and Conjugates

Beyond its direct incorporation into peptides, this compound serves as a versatile starting material for the synthesis of other unnatural amino acid derivatives and for the preparation of molecular probes.

Generation of Diverse Libraries for Chemical Biology

The tert-butyl ester of N-methylnorleucine can be readily deprotected to yield the free carboxylic acid, which can then be subjected to a wide range of chemical transformations. This allows for the creation of diverse libraries of N-methylnorleucine derivatives with various side-chain modifications. These libraries are invaluable resources for chemical biology, enabling the screening of large numbers of compounds to identify novel ligands for biological targets or to study fundamental biological processes. nih.govnih.gov The synthesis of such libraries can be facilitated by solid-phase methodologies. researchgate.net

Preparation of Functionalized Probes (non-clinical)

This compound can be chemically modified to incorporate reporter groups such as fluorophores, biotin, or radioactive isotopes. These functionalized probes are essential tools for non-clinical research applications. For example, a fluorescently labeled N-methylnorleucine-containing peptide could be used to visualize its binding to a receptor on the surface of a cell or to track its uptake and distribution within a cell. The tert-butyl group is a common feature in medicinal chemistry, and its impact on properties is an area of active study. nih.gov The synthesis of such probes often involves the coupling of the reporter molecule to either the N-terminus, C-terminus, or a functionalized side chain of the amino acid derivative.

Conformational Analysis and Structural Research

Spectroscopic Investigations of Conformation

Spectroscopic techniques offer experimental windows into the structure of N-methylnorleucine tert-butyl ester by measuring how the molecule interacts with electromagnetic radiation. Each method provides unique, complementary information about its conformational state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the detailed conformational dynamics of this compound in solution. nih.gov NMR can characterize molecular dynamics at an atomic level across a vast range of timescales, from picoseconds to seconds. nih.gov For N-methylated amino acid derivatives, NMR reveals insights into the populations of different conformers and the energy barriers to their interconversion. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. wikipedia.org It is exceptionally sensitive to the molecule's three-dimensional structure. wikipedia.orgjascoinc.com While this compound as a single molecule does not form traditional secondary structures like α-helices or β-sheets, CD spectroscopy is invaluable for probing the conformational state of its chiral center and the influence of the N-methyl and tert-butyl groups.

The CD spectrum of an N-methylated amino acid derivative is influenced by the electronic transitions of its amide and ester chromophores. oup.com The sign and intensity of the CD bands, particularly the π → π* and n → π* transitions of the amide bond, are directly related to the local conformation. wikipedia.org Changes in the CD spectrum with variations in solvent polarity or temperature indicate shifts in the conformational equilibrium. oup.com For instance, the destabilization of certain conformers at higher temperatures can be observed through changes in CD intensities. oup.com By comparing experimental CD spectra with those calculated for computationally derived low-energy structures, researchers can identify the predominant conformers in solution.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Bonds

For this compound, specific regions of the FTIR spectrum are particularly informative. The position of the ester carbonyl (C=O) stretching band, typically found in the 1735-1750 cm⁻¹ range, can shift based on the conformation around the ester group and the polarity of its environment. The C-H stretching vibrations of the alkyl side chain and N-methyl group appear in the 2850-2960 cm⁻¹ region. The C-N stretching vibration, usually observed between 1020-1250 cm⁻¹, can also be influenced by the molecule's conformation. Analyzing these characteristic bond vibrations helps to build a more complete picture of the molecule's structural preferences.

| Functional Group | Characteristic FTIR Absorption Range (cm⁻¹) | Vibrational Mode |

| C-H (Alkyl) | 2850-2960 | Stretch |

| C=O (Ester) | 1735-1750 | Stretch |

| C-O (Ester) | 1150-1250 | Stretch |

| C-N | 1020-1250 | Stretch |

Computational Chemistry Approaches to Conformational Analysis

Computational methods are essential complements to experimental data, providing theoretical models of molecular structure and energetics that can be difficult to access through experimentation alone.

Molecular Mechanics (MM) and Dynamics (MD) Simulations

Molecular Mechanics (MM) is a computational method that models molecules using a classical physics framework, treating atoms as balls and bonds as springs. youtube.com This approach allows for the rapid calculation of the potential energy of a molecule as a function of its geometry. youtube.com For this compound, MM can be used to perform extensive conformational searches, systematically exploring the rotational possibilities around each single bond to generate a map of the potential energy surface and identify low-energy (stable) conformers. nih.gov

Molecular Dynamics (MD) simulations extend MM by integrating Newton's laws of motion, simulating the movement of atoms and the evolution of the molecular structure over time. mdpi.com This provides a dynamic view of the molecule's behavior, showing how it samples different conformations at a given temperature. nih.gov MD simulations of amino acid derivatives can reveal backbone dihedral angle distributions and help understand how modifications like N-methylation affect conformational flexibility. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Energy Minima and Transition States

Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure of a molecule compared to MM. mdpi.com DFT calculations are often employed to refine the geometries and relative energies of the stable conformers previously identified by MM searches. This allows for a more precise ranking of conformer stability.

Furthermore, DFT is a powerful tool for locating and characterizing the transition states that connect these energy minima. The calculated energy of a transition state represents the barrier to interconversion between two conformers. By mapping both the minima and the transition states, DFT can provide a comprehensive picture of the conformational energy landscape. Theoretical vibrational frequencies can also be calculated using DFT, which can then be compared with experimental FTIR spectra to validate the computed structures.

| Computational Method | Application in Conformational Analysis | Key Outputs |

| Molecular Mechanics (MM) | Rapid and broad searching of conformational space. youtube.com | Potential energy landscape, identification of multiple low-energy conformers. nih.gov |

| Molecular Dynamics (MD) | Simulation of atomic and molecular motion over time. mdpi.com | Conformational flexibility, sampling of dihedral angle distributions, dynamic behavior. nih.gov |

| Density Functional Theory (DFT) | High-accuracy calculation of electronic structure and energy. mdpi.com | Precise geometries and relative energies of conformers, transition state structures, simulated vibrational spectra. |

Compound Names Mentioned:

this compound

N-methylnorleucine

Quantum Chemical Calculations for Electronic Structure and Steric Effects

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and steric properties of this compound. These computational methods allow for the detailed examination of how N-methylation and the tert-butyl ester group alter the molecule's fundamental characteristics.

Studies on analogous N-methylated amino acid derivatives show that N-methylation induces significant changes in the electronic environment of the peptide backbone. rsc.org Natural Bond Orbital (NBO) analysis reveals that the natural atomic charges on the nitrogen, carbon, and oxygen atoms of the amide group tend to become more positive or less negative upon methylation. rsc.org This modification also leads to an increase in the energy of the Highest Occupied Molecular Orbital (HOMO), making it less negative, and a decrease in the HOMO-LUMO energy gap. rsc.org A smaller HOMO-LUMO gap suggests increased polarizability and potentially higher reactivity. Furthermore, N-methylation generally results in a more negative Gibbs free energy of solvation (ΔGsolv), indicating enhanced aqueous solubility despite an increase in lipophilicity (clogP). rsc.org

The steric bulk of both the N-methyl group and the tert-butyl ester is a dominant factor in the molecule's conformational landscape. The tert-butyl group, in particular, creates substantial steric hindrance that influences the orientation of the side chain and adjacent functional groups. Computational models can quantify these steric effects by calculating potential energy surfaces for the rotation of various dihedral angles within the molecule.

This table is generated based on findings from studies on various N-methylated amino acid derivatives.

Impact of N-Methylation on Backbone Conformation and Flexibility

The substitution of the amide proton with a methyl group has a profound and multifaceted impact on the peptide backbone's conformation and flexibility. This single modification eliminates a crucial hydrogen bond donor, disrupting the formation of secondary structures like α-helices and β-sheets that rely on backbone hydrogen bonding. researchgate.net

One of the most significant consequences of N-methylation is its effect on the energetics of the amide bond. It lowers the energy barrier between the cis and trans conformations of the N-methylated amide bond, often favoring the cis configuration. ub.edu This contrasts sharply with non-methylated peptide bonds, which overwhelmingly prefer the trans conformation. The increased accessibility of the cis conformation introduces a "kink" in the peptide chain, allowing for novel backbone structures that would otherwise be energetically unfavorable. ub.edu

In the specific context of norleucine, research on N-methylated D,L-alternating oligonorleucines has shown that this modification prevents the formation of insoluble aggregates, which are common for their non-methylated counterparts. nih.gov Instead, the N-methylated oligomers preferentially form soluble β-helices in solution. nih.gov This demonstrates that N-methylation can be a powerful tool to modulate aggregation properties and control secondary structure formation. The steric clash between the N-methyl group and the adjacent α-carbon side chain restricts the allowable (φ, ψ) dihedral angles, further limiting the conformational freedom of the backbone. researchgate.net

Table 2: Conformational Behavior of Olgonorleucines

| Peptide Type | Dominant Conformation | Solubility | Reference |

|---|---|---|---|

| D,L-Alternating Olgonorleucines | Aggregates (likely α-pleated sheet type) | Insoluble in common organic solvents | nih.gov |

| N-Methylated D,L-Alternating Olgonorleucines | β-Helices (β4.4 and β5.6 types) | Soluble | nih.gov |

Influence of the tert-Butyl Ester Moiety on Side-Chain Dynamics and Steric Hindrance

The primary effect of the tert-butyl group is steric hindrance. Studies on amino acids with bulky side chains, such as tert-leucine (which has a tert-butyl group attached to the β-carbon), show that such groups severely restrict the available conformational space. pnas.org This steric bulk can limit the rotation around the side-chain dihedral angles (χ angles), forcing the n-butyl side chain of norleucine into more extended conformations. This restriction can, in turn, affect the backbone dihedral angles (φ/ψ), thereby influencing the local secondary structure. nih.gov

Furthermore, the tert-butyl ester can enhance the metabolic stability of the compound. In the context of drug design, ester groups are often used as prodrug moieties. A tert-butyl ester, being sterically hindered, is less susceptible to hydrolysis by esterase enzymes compared to less bulky esters like methyl or ethyl esters. nih.gov Recent research on prodrugs of 6-diazo-5-oxo-L-norleucine (DON) found that a tert-butyl ester derivative exhibited excellent metabolic stability in plasma and intestinal homogenates. nih.gov This highlights the protective role of the tert-butyl group, which can shield the ester linkage from enzymatic attack, a crucial feature for improving the pharmacokinetic profile of peptide-based molecules. nih.gov The presence of this group can also dictate how the molecule packs in a crystal lattice or binds to a receptor, as its size and shape create a distinct molecular surface. uwlax.edu

Mechanistic Studies of Reactions Involving N Methylnorleucine Tert Butyl Ester

Reaction Mechanism of Ester Formation and Hydrolysis (e.g., BAC2 mechanism)

The formation of N-methylnorleucine tert-butyl ester from N-methylnorleucine and a source of a tert-butyl group, such as tert-butanol (B103910), typically proceeds under acidic conditions. The generally accepted mechanism for the acid-catalyzed esterification of a carboxylic acid with a tertiary alcohol is the AAL1 (acid-catalyzed, alkyl-cleavage, unimolecular) mechanism. In this pathway, the alcohol is protonated, followed by the loss of water to form a stable tertiary carbocation (the tert-butyl cation). This carbocation is then attacked by the carboxylic acid to form the ester.

Conversely, the hydrolysis of tert-butyl esters under acidic conditions also follows a unimolecular pathway, specifically the AAL1 mechanism. ucoz.com This involves protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. However, due to the stability of the tertiary carbocation, the reaction proceeds via cleavage of the alkyl-oxygen bond. The protonated ester undergoes unimolecular cleavage to form the carboxylic acid and the tert-butyl cation. The tert-butyl cation can then react with water to form tert-butanol or eliminate a proton to form isobutylene. acsgcipr.orgstackexchange.comyoutube.com

Under basic conditions, the hydrolysis of esters typically proceeds via a bimolecular nucleophilic acyl substitution, known as the BAC2 (base-catalyzed, acyl-cleavage, bimolecular) mechanism. ucoz.comorganic-chemistry.orgchemistrysteps.com In this mechanism, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (tert-butoxide in this case) as the leaving group to form the carboxylic acid. The carboxylic acid is then deprotonated by the strong base to form a carboxylate salt. chemistrysteps.com However, for sterically hindered esters like tert-butyl esters, the BAC2 pathway is slow. An alternative E2 elimination mechanism has been proposed in some cases, particularly with strong, non-nucleophilic bases. researchgate.net

A study on the cleavage of tert-butyl benzoates using sodium hydride in dimethylformamide (DMF) suggested that the reaction proceeds via a BAC2 mechanism, facilitated by sodium hydroxide derived from the NaH, rather than a proposed E2 elimination. researchgate.net For a safer and simpler alternative, powdered potassium hydroxide in tetrahydrofuran (B95107) (THF) has been shown to effectively cleave tert-butyl benzoates at room temperature. organic-chemistry.orgresearchgate.net

Selective Deprotection Strategies for the tert-Butyl Ester

The tert-butyl ester is a valuable protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions.

Acid-Labile Deprotection Mechanisms (e.g., using TFA)

The most common method for the deprotection of tert-butyl esters is through acidolysis, frequently employing strong acids like trifluoroacetic acid (TFA). lookchem.comlibretexts.org The mechanism for this deprotection is the AAL1 pathway. stackexchange.comechemi.com

The key steps are:

Protonation of the carbonyl oxygen of the tert-butyl ester by TFA. stackexchange.com This increases the electrophilicity of the carbonyl carbon and weakens the C-O bond.

Unimolecular cleavage of the protonated ester to form the free carboxylic acid and a stable tert-butyl carbocation. acsgcipr.orgstackexchange.comyoutube.com The stability of this tertiary carbocation is a major driving force for this mechanism.

The tert-butyl carbocation can then undergo several subsequent reactions. It can be deprotonated by the trifluoroacetate (B77799) anion to form isobutylene, regenerating the TFA catalyst. stackexchange.comechemi.com Alternatively, it can be trapped by nucleophiles present in the reaction mixture. In the presence of TFA, the tert-butyl cation can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate, which is an alkylating agent itself. nih.gov

The formation of this reactive tert-butyl cation can lead to side reactions, particularly the alkylation of sensitive amino acid residues like tryptophan and methionine in peptide synthesis. nih.gov To mitigate these side reactions, "scavengers" are often added to the cleavage cocktail. These scavengers are nucleophilic species that can efficiently trap the tert-butyl cation.

Alternative Cleavage Methods and their Reaction Pathways

While strong acids are effective, the harsh conditions can sometimes lead to undesired side reactions or the degradation of sensitive substrates. lookchem.com This has led to the development of milder and more selective methods for tert-butyl ester cleavage.

| Method | Reagent(s) | Mechanism/Key Features |

| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) | Chemoselective hydrolysis of tert-butyl esters. N-Boc and N-trityl groups are labile, but it is compatible with some other amine protecting groups. researchgate.net |

| Cerium(III) chloride (CeCl₃·7H₂O) and Sodium Iodide (NaI) | Selective deprotection of tert-butyl esters in the presence of N-Boc protected amino acids. thieme-connect.comorganic-chemistry.org | |

| Silica Gel Promoted Cleavage | Silica gel in refluxing toluene | A mild and selective method for the cleavage of tert-butyl esters to the corresponding carboxylic acids in good yields. lookchem.comresearchgate.net It is selective for tert-butyl esters over tert-butyl ethers and trimethylsilylethyl (TMSE) esters. researchgate.netresearchgate.net |

| Radical-Mediated Deprotection | Tris(4-bromophenyl)amminium radical cation (Magic Blue, MB•+) and triethylsilane | Mediates a mild O-tBu deprotection. MB•+ catalytically facilitates the cleavage of the C-O bond in tert-butyl esters, carbamates, and ethers. organic-chemistry.orgorganic-chemistry.orgacs.org |

| Thermolysis | High temperature (120-240°C) in a continuous plug flow reactor | Reagent-free hydrolysis of the tert-butyl ester in protic solvents. nih.gov |

| Other Reagents | Aqueous phosphoric acid | An effective and environmentally benign reagent for the deprotection of tert-butyl esters, carbamates, and ethers. organic-chemistry.orgorganic-chemistry.org |

| Thionyl chloride (SOCl₂) | Reacts with tert-butyl esters at room temperature to provide acid chlorides in very good yields, while other esters like benzyl (B1604629) and methyl esters are unreactive. organic-chemistry.org |

Mechanistic Insights into Peptide Coupling Reactions and Side Reactions (e.g., epimerization)

This compound is a valuable building block in peptide synthesis. The N-methylation can impart unique conformational properties and increased metabolic stability to peptides. However, its use also presents specific challenges, particularly concerning side reactions like epimerization.

During peptide bond formation, the carboxylic acid of one amino acid derivative is activated to facilitate nucleophilic attack by the amino group of another. The tert-butyl ester of N-methylnorleucine serves to protect the C-terminus while its N-methylated amino group acts as the nucleophile.

A significant side reaction in peptide synthesis is epimerization , the change in the configuration of a chiral center. mdpi.comdntb.gov.ua For an amino acid residue, this means the conversion of the L-form to the D-form or vice versa. This is a critical issue as the biological activity of peptides is highly dependent on their specific three-dimensional structure. mdpi.com

Epimerization can occur through two primary mechanisms during peptide coupling:

Direct enolization: A base can directly abstract the α-proton of the activated amino acid residue, leading to the formation of a planar enolate intermediate which can then be protonated from either face, resulting in a mixture of stereoisomers.

Oxazolone (B7731731) (Azlactone) formation: The activated C-terminal amino acid can cyclize to form a 5(4H)-oxazolone. The α-proton of the oxazolone is relatively acidic and can be readily abstracted by a base, leading to a resonance-stabilized, achiral intermediate. Subsequent nucleophilic attack by the incoming amine on this intermediate can occur from either side, leading to the epimerized peptide product. The formation of oxazolones is a major pathway for epimerization, especially when using highly activating coupling reagents.

N-methylated amino acids, like N-methylnorleucine, are known to be more prone to epimerization during peptide coupling compared to their non-methylated counterparts. The N-methyl group can sterically hinder the approach of the incoming nucleophile, potentially increasing the lifetime of the activated intermediate and providing more opportunity for epimerization to occur. mdpi.com The choice of coupling reagents, additives, solvents, and base can significantly influence the extent of epimerization. u-tokyo.ac.jp

Kinetic Studies of Transformations and Derivative Formation

Detailed kinetic studies specifically on the transformations and derivative formation of this compound are not extensively reported in the readily available literature. However, general kinetic principles of related reactions provide valuable insights.

The rate of acid-catalyzed hydrolysis of tert-butyl esters is dependent on the stability of the resulting carbocation. ucoz.com Therefore, the AAL1 hydrolysis of this compound is expected to be relatively facile under acidic conditions.

Kinetic studies on the deprotection of tert-butyl groups using TFA have shown that the reaction rates can be influenced by scavengers. nih.gov For instance, scavengers with a sulfide (B99878) structure react with the intermediate tert-butyl trifluoroacetate to form sulfonium (B1226848) compounds. nih.gov A kinetic study on the deprotection of tert-butyl esters using the tris(4-bromophenyl)amminium radical cation (MB•+) and triethylsilane showed that quantitative deprotection can be achieved within 40 minutes. acs.org

In the context of peptide synthesis, the rate of peptide coupling is influenced by the steric hindrance of both the activated carboxylic acid and the nucleophilic amine. The N-methyl group of this compound can decrease the rate of coupling due to steric hindrance, which in turn can increase the risk of side reactions like epimerization. u-tokyo.ac.jp The kinetics of epimerization are also highly dependent on the reaction conditions, including the type and concentration of the base and the coupling reagent used.

Further dedicated kinetic studies on reactions involving this compound would be beneficial for optimizing reaction conditions to maximize yield and minimize side products in synthetic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-methylnorleucine tert-butyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The tert-butyl ester group is commonly introduced via acid-catalyzed esterification using tert-butanol or tert-butyl halides. For example, glycine tert-butyl ester synthesis involves reacting glycine with tert-butyl bromide in the presence of a base like triethylamine (Et₃N) . Yield optimization requires anhydrous conditions and controlled stoichiometry (e.g., 1:1.2 molar ratio of amino acid to tert-butyl reagent). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or liquid-liquid extraction is critical to isolate the ester .

Q. Which analytical techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : The tert-butyl group exhibits a singlet at ~1.3–1.4 ppm (¹H NMR, 18H) and a quaternary carbon signal at ~28–30 ppm (¹³C NMR). The methyl group in N-methylnorleucine appears as a triplet at ~2.8–3.0 ppm (¹H NMR) .

- Mass Spectrometry (UPLC-MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., 449.54 g/mol for a tripeptide tert-butyl ester) . Fragmentation patterns often show loss of the tert-butyl group (-56 Da) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C in sealed amber vials to avoid hydrolysis of the tert-butyl ester. Stability tests under acidic/basic conditions (e.g., pH 2–10 buffers) reveal that the ester group is labile in strong acids (e.g., HCl > 1 M), necessitating neutral pH during experimental workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different catalytic systems?

- Methodological Answer : Discrepancies often arise from catalyst choice (e.g., Pd vs. Cu catalysts) and solvent polarity. For example, palladium-catalyzed N-arylations (e.g., with 4-bromo-N,N-dimethylaniline) require polar aprotic solvents (DMF or DMSO) and elevated temperatures (80–100°C), whereas copper-mediated reactions may proceed at room temperature but with lower enantioselectivity . Systematic screening using Design of Experiments (DoE) with variables like catalyst loading (5–20 mol%), solvent (DMF vs. THF), and temperature can identify optimal conditions .

Q. What advanced strategies can mitigate racemization during peptide coupling reactions involving this compound?

- Methodological Answer : Racemization is minimized using coupling agents like HATU or PyBOP with additives (e.g., HOAt) in dichloromethane (DCM) at 0°C. Monitoring by circular dichroism (CD) or chiral HPLC ensures stereochemical integrity. For example, coupling this compound with Fmoc-protected amino acids under low-temperature (<10°C) conditions reduces epimerization risks .

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The tert-butyl group’s steric bulk slows acylation kinetics but enhances stability against nucleophilic attack. Kinetic studies using real-time FT-IR or LC-MS show that tert-butyl esters require longer coupling times (2–4 hours) compared to methyl esters (30–60 minutes). Electronic effects are evident in Hammett plots, where σ⁺ values correlate with reaction rates in SPPS .

Data Contradiction Analysis

Q. Conflicting reports on the stability of tert-butyl esters under basic conditions: How can researchers design experiments to validate claims?

- Methodological Answer : Contradictions may stem from differing base strengths (e.g., NaOH vs. NH₃) or solvent systems. Design accelerated degradation studies:

- Conditions : 0.1 M NaOH in THF/H₂O (1:1) at 25°C vs. 0.1 M NH₃ in MeOH.

- Analysis : Track ester hydrolysis via ¹H NMR (disappearance of tert-butyl signal) or LC-MS. For example, tert-butyl esters hydrolyze 10× faster in NaOH/THF than in NH₃/MeOH due to increased nucleophilicity .

Methodological Tables

Table 1 : Key NMR Signals for this compound

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| tert-Butyl (C(CH₃)₃) | 1.35 (s, 9H) | 28.2 |

| N-Methyl (CH₃) | 2.85 (t, 3H) | 34.5 |

| α-Carbon (CH) | 3.95 (m, 1H) | 52.8 |

Table 2 : Reaction Optimization via DoE for Pd-Catalyzed Coupling

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Catalyst Loading | 5–20 mol% | 15 mol% Pd(OAc)₂ |

| Solvent | DMF, THF, MeCN | DMF |

| Temperature | 25–100°C | 80°C |

| Reaction Time | 6–24 hours | 12 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.